molecular formula C6H4ClF3N2O B13032964 6-Chloro-4-(trifluoromethoxy)pyridin-3-amine

6-Chloro-4-(trifluoromethoxy)pyridin-3-amine

Cat. No.: B13032964
M. Wt: 212.56 g/mol
InChI Key: VCTRUSOMUURTTF-UHFFFAOYSA-N
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Description

6-Chloro-4-(trifluoromethoxy)pyridin-3-amine is a chemical compound that features a pyridine ring substituted with a chlorine atom at the 6-position, a trifluoromethoxy group at the 4-position, and an amine group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-(trifluoromethoxy)pyridin-3-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the introduction of the trifluoromethoxy group through nucleophilic substitution reactions. The chlorine atom can be introduced via halogenation reactions, and the amine group is often added through amination reactions using suitable amine sources under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste, and reaction conditions are carefully controlled to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-(trifluoromethoxy)pyridin-3-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The amine group can be oxidized to form nitro derivatives or reduced to form secondary amines.

    Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

6-Chloro-4-(trifluoromethoxy)pyridin-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of bioactive molecules for studying biological pathways and mechanisms.

    Industry: The compound is used in the production of agrochemicals and materials with specific properties, such as improved stability and reactivity.

Mechanism of Action

The mechanism of action of 6-Chloro-4-(trifluoromethoxy)pyridin-3-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, while the amine group can participate in hydrogen bonding and electrostatic interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethoxy-substituted pyridines and chlorinated pyridines. Examples include:

  • 4-(Trifluoromethoxy)pyridin-3-amine
  • 6-Chloro-2-(trifluoromethoxy)pyridine
  • 3-Amino-6-chloropyridine

Uniqueness

6-Chloro-4-(trifluoromethoxy)pyridin-3-amine is unique due to the specific combination of substituents on the pyridine ring, which imparts distinct chemical and physical properties. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, while the chlorine and amine groups provide sites for further functionalization and reactivity.

Properties

Molecular Formula

C6H4ClF3N2O

Molecular Weight

212.56 g/mol

IUPAC Name

6-chloro-4-(trifluoromethoxy)pyridin-3-amine

InChI

InChI=1S/C6H4ClF3N2O/c7-5-1-4(3(11)2-12-5)13-6(8,9)10/h1-2H,11H2

InChI Key

VCTRUSOMUURTTF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1Cl)N)OC(F)(F)F

Origin of Product

United States

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